molecular formula C18H25NO5S2 B2767022 Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate CAS No. 2418720-82-6

Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate

Cat. No.: B2767022
CAS No.: 2418720-82-6
M. Wt: 399.52
InChI Key: BCQXOOXUMAEPDN-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxy-substituted phenyl ring, a dithiane moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate typically involves multiple steps:

    Formation of the dithiane moiety: This can be achieved by reacting 1,4-dithiane with an appropriate acylating agent.

    Attachment of the phenyl ring: The 3,5-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Esterification: The final step involves the esterification of the intermediate compound to form the desired ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the dithiane moiety.

    Reduction: Reduction reactions can target the ester group or the dithiane ring.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,5-dimethoxyphenyl)-3-aminopropanoate
  • Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]butanoate

Uniqueness

Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate is unique due to the presence of both the dithiane moiety and the methoxy-substituted phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5S2/c1-22-13-6-12(7-14(8-13)23-2)16(10-18(21)24-3)19-17(20)9-15-11-25-4-5-26-15/h6-8,15-16H,4-5,9-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQXOOXUMAEPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)OC)NC(=O)CC2CSCCS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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